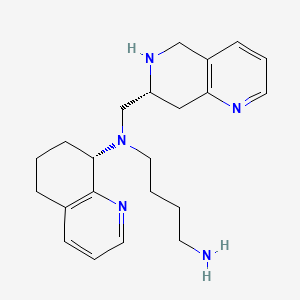
CXCR4 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR4 antagonist 3 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis. This compound has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer, HIV, and WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis) .
Preparation Methods
The synthesis of CXCR4 antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
CXCR4 antagonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that retain the antagonist activity .
Scientific Research Applications
CXCR4 antagonist 3 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between chemokine receptors and their ligands. In biology, it helps in understanding the role of CXCR4 in cell signaling and migration. In medicine, it is being investigated for its potential to treat various diseases, including cancer, HIV, and WHIM syndrome. Additionally, it has applications in the pharmaceutical industry for drug development and as a tool for studying disease mechanisms .
Mechanism of Action
The mechanism of action of CXCR4 antagonist 3 involves binding to the CXCR4 receptor and preventing its interaction with its natural ligand, CXCL12. This inhibition disrupts the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets and pathways affected by this compound include the Akt, ERK, and FAK signaling pathways, which play crucial roles in cancer progression and immune cell trafficking .
Comparison with Similar Compounds
CXCR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include plerixafor (AMD3100), ulocuplumab, and BPRCX807. While these compounds also target the CXCR4 receptor, this compound has shown superior efficacy in preclinical and clinical studies, making it a promising candidate for further development and therapeutic use .
Biological Activity
CXCR4 antagonist 3, a small-molecule compound, has garnered attention for its potential therapeutic applications in cancer and HIV treatment due to its ability to inhibit the CXCR4 receptor, a key player in various pathological processes. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
Overview of CXCR4 and Its Significance
The chemokine receptor CXCR4 is implicated in numerous physiological processes, including immune response, hematopoiesis, and cell migration. It serves as a co-receptor for HIV entry into cells and is associated with cancer metastasis. Targeting CXCR4 has emerged as a promising strategy in oncology and virology.
This compound functions by blocking the binding of its ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor. This inhibition disrupts downstream signaling pathways that promote cell migration, survival, and proliferation. The compound's mechanism involves:
- Competitive Inhibition : Antagonist 3 competes with CXCL12 for binding to CXCR4.
- Signal Transduction Disruption : By preventing receptor activation, it inhibits G protein-mediated signaling pathways.
Research Findings
Recent studies have characterized the biological activity of various CXCR4 antagonists, including antagonist 3. Key findings include:
- Potency : Antagonist 3 demonstrated significant inhibitory effects on CXCL12-induced signaling in vitro, with an IC50 value comparable to established antagonists like AMD3100 .
- In Vivo Efficacy : In murine models of cancer metastasis, administration of antagonist 3 resulted in reduced tumor spread across multiple cancer types, including breast and ovarian cancers .
Table 1: Comparative Potency of CXCR4 Antagonists
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| AMD3100 | 29 | Competitive antagonist |
| Antagonist 3 | TBD | Competitive antagonist |
| B7 | 90 | Neutral antagonist |
| B8 | 170 | Neutral antagonist |
| B9 | 700 | Weak antagonist |
Note: TBD indicates that further studies are needed to determine the IC50 value for antagonist 3.
Case Studies
- Breast Cancer Model :
- Ovarian Cancer Study :
Properties
Molecular Formula |
C22H31N5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C22H31N5/c23-10-1-2-13-27(21-9-3-6-17-7-4-12-25-22(17)21)16-19-14-20-18(15-26-19)8-5-11-24-20/h4-5,7-8,11-12,19,21,26H,1-3,6,9-10,13-16,23H2/t19-,21+/m1/s1 |
InChI Key |
AJBIIZLEMNVANQ-CTNGQTDRSA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=C(CN3)C=CC=N4 |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=C(CN3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















